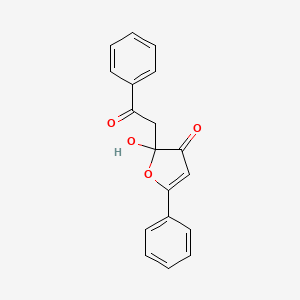
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide, commonly known as MTDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTDP belongs to the class of beta-carbolines, which are naturally occurring alkaloids found in various plants and animals.
作用机制
The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MTDP has been shown to interact with several targets, including monoamine oxidase, DNA, and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in the body. In neuropharmacology, MTDP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. In oncology, MTDP has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death. In immunology, MTDP has been shown to modulate the production of cytokines, which may contribute to its immunomodulatory effects.
实验室实验的优点和局限性
MTDP has several advantages for lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, its synthesis method is complex and requires several steps, which may limit its availability and increase its cost. Additionally, the mechanism of action of MTDP is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on MTDP. In neuropharmacology, further studies are needed to elucidate the mechanism of action of MTDP and its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In oncology, further studies are needed to investigate the efficacy of MTDP as a potential anticancer agent and its potential synergistic effects with other chemotherapeutic drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of MTDP and its potential applications in autoimmune disorders and transplant rejection.
合成方法
MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 1-methyl-β-carboline-3-carboxylic acid, followed by the coupling with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain MTDP in its pure form.
科学研究应用
MTDP has been studied for its potential therapeutic applications in various fields, including neuropharmacology, oncology, and immunology. In neuropharmacology, MTDP has been shown to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. MTDP has also been found to possess antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. In immunology, MTDP has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules that play a crucial role in the immune system.
属性
IUPAC Name |
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-12-18-15(14-9-5-6-10-16(14)23-18)11-17(22-12)19(27)24-21-26-25-20(28-21)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFTPDZUABFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7153831 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![methyl 3-(3-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5915110.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915122.png)
![2-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-furoate](/img/structure/B5915130.png)
![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)

![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)

![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
